![molecular formula C17H14BrF2NO2 B2474212 7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396767-67-1](/img/structure/B2474212.png)
7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor VIII and has been extensively studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of CCR5 Antagonists : A practical method for synthesizing an orally active CCR5 antagonist using methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a derivative of the benzoxazepine core, has been developed. This antagonist has potential applications in the treatment of conditions like HIV/AIDS (Ikemoto et al., 2005).
Kinase Inhibitor Synthesis : The benzoxazepine core is integral in the synthesis of several kinase inhibitors, including mTOR inhibitors. This research showcases the scalable synthesis of 7-bromobenzoxazepine and its applications in the development of kinase inhibitors (Naganathan et al., 2015).
Affinity Toward CNS Benzodiazepine Receptors : The condensation of 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones with aromatic aldehydes, including those with the benzoxazepine core, shows potential affinity towards central nervous system and peripheral benzodiazepine receptors. This finding is significant for the development of compounds targeting these receptors (Pavlovsky et al., 2007).
Structural Analysis in Chemistry : Studies involving 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, a compound structurally related to benzoxazepine, provide insights into its molecular and crystal structures, which are vital for understanding its chemical behavior and potential applications (Vlasiuk et al., 2013).
Protein-Tyrosine Kinase (PTK) Inhibitors : Novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one, which is structurally related to the benzoxazepine core, have shown inhibitory activities against protein-tyrosine kinases. These compounds have potential therapeutic applications in diseases where PTKs are implicated (Li et al., 2017).
Synthesis of Novel Compounds : Research on the synthesis of substituted 4,5-dihydro[1,4]oxazepino[7,6-b]quinolin-3-ones, structurally related to benzoxazepines, contributes to the development of new compounds with potential applications in medicinal chemistry (Kombarov & Yurovskaya, 2002).
Scale-Up of Benzoxazepine-Containing Compounds : This research outlines the process development for scaling up the synthesis of 7-bromobenzoxazepine, a compound related to benzoxazepines, highlighting its industrial and pharmaceutical relevance (Andersen et al., 2015).
Eigenschaften
IUPAC Name |
7-bromo-4-[(2,4-difluorophenyl)methyl]-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2NO2/c1-10-17(22)21(8-11-2-4-14(19)7-15(11)20)9-12-6-13(18)3-5-16(12)23-10/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDTYEHZBUOBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.